tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
Overview
Description
Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate is a synthetic compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol . This compound is characterized by the presence of a thiazole ring, an aminoethyl group, and a tert-butyl carbamate moiety. It is typically a pale-yellow to yellow-brown solid and is used primarily in research settings .
Preparation Methods
The synthesis of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate involves several steps. One common method includes the reaction of [5-(2-Amino-ethyl)-thiazol-2-yl]-carbamic acid tert-butyl ester with a suitable reagent in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at elevated temperatures, around 90°C, for about 1.5 hours . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and pathways, particularly those involving thiazole derivatives.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and aminoethyl group are key functional groups that enable the compound to bind to target molecules, potentially affecting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (2-aminoethyl)(ethyl)carbamate: This compound has a similar structure but with an ethyl group instead of a thiazole ring.
5-(2-Aminoethyl)thiazol-2-ylcarbamic acid tert-butyl ester: This is a closely related compound used in similar research applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
Tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate is a thiazole derivative with significant potential in medicinal chemistry. This compound features a thiazole ring, a tert-butyl group, and an aminoethyl side chain, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 243.33 g/mol
- Key Functional Groups :
- Thiazole ring
- Aminoethyl substituent
- Tert-butyl group
The presence of the thiazole ring is critical as it is known to impart various biological activities, including antimicrobial and anticancer properties.
The exact mechanism of action for this compound remains to be fully elucidated. However, several studies suggest that similar thiazole derivatives interact with biological targets such as enzymes and receptors, potentially influencing cellular signaling pathways:
- Interaction with Enzymes : Thiazole derivatives have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA damage and cell death .
- Biochemical Pathways : These compounds may modulate various biochemical pathways, affecting cell growth, apoptosis, and immune responses .
Antimicrobial Properties
Preliminary investigations indicate that this compound exhibits antimicrobial activity against various pathogens. The thiazole moiety is known for its efficacy against bacteria and fungi:
- In Vitro Studies : Compounds containing thiazole rings have demonstrated significant antimicrobial effects in laboratory settings. They are particularly noted for their low cytotoxicity towards eukaryotic cells while maintaining high selectivity against microbial strains .
Anticancer Potential
Research into the anticancer properties of thiazole derivatives has shown promising results:
- Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest at the G2 phase by causing DNA double-strand breaks .
- Selectivity Against Cancer Cells : Studies suggest that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications .
Case Studies
- Antimycobacterial Activity : A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents. The compounds exhibited strong bactericidal activity with minimal cytotoxic effects on human cells .
- Inhibitory Assays : In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes linked to cancer progression. These studies utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Properties
IUPAC Name |
tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMWSDKFZKDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668696 | |
Record name | tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875798-81-5 | |
Record name | tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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